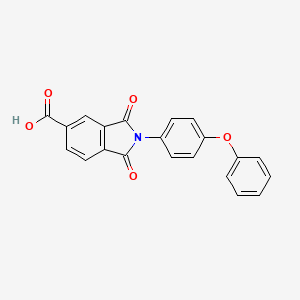

1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

This compound (CAS: 306763-60-0) is an isoindole derivative featuring a 1,3-dioxo moiety, a 4-phenoxyphenyl substituent at position 2, and a carboxylic acid group at position 3. Its molecular formula is C₂₁H₁₃NO₅, with a molecular weight of 359.33 g/mol .

Properties

IUPAC Name |

1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO5/c23-19-17-11-6-13(21(25)26)12-18(17)20(24)22(19)14-7-9-16(10-8-14)27-15-4-2-1-3-5-15/h1-12H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHWHQRIDHRQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced derivatives.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the specific conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Heparanase Inhibition

A significant application of this compound is its role as an inhibitor of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. Research indicates that derivatives of 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibit potent inhibitory activity against heparanase with IC50 values ranging from 200 to 500 nM. This selectivity over human beta-glucuronidase suggests that these compounds could serve as valuable tools in cancer research and therapy .

Anti-Angiogenic Effects

In addition to heparanase inhibition, compounds within this class have demonstrated anti-angiogenic properties. This is crucial in cancer treatment as it can prevent tumor growth by inhibiting the formation of new blood vessels that supply nutrients to tumors. The anti-angiogenic effects are attributed to the ability of these compounds to interfere with signaling pathways involved in angiogenesis .

Cancer Treatment

The dual action of inhibiting heparanase and exhibiting anti-angiogenic effects positions this compound as a promising candidate for developing novel anticancer therapies. By targeting multiple pathways involved in tumor progression, these compounds may enhance therapeutic efficacy compared to traditional single-target drugs .

Other Biological Activities

Beyond cancer applications, preliminary studies suggest that derivatives of this compound may possess additional biological activities such as anti-inflammatory and antioxidant effects. These properties could further broaden the therapeutic applications of the compound in treating various diseases characterized by oxidative stress and inflammation .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Heparanase Inhibition | Derivatives showed IC50 values between 200–500 nM against heparanase | Potential for cancer therapy through metastasis inhibition |

| Anti-Angiogenic Activity | Compounds demonstrated significant reduction in angiogenesis in vitro | Could lead to new treatments for solid tumors |

| Antioxidant Properties | Some derivatives exhibited radical scavenging activity | May have applications in treating oxidative stress-related conditions |

Mechanism of Action

The mechanism by which 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Isoindole Core

The following table summarizes key analogs differing in substituents at position 2 and their properties:

Key Observations :

- Aromatic vs.

- Polarity: Hydroxyphenyl derivatives (e.g., PI-20842) exhibit higher solubility in polar solvents due to the -OH group, whereas ethoxy or phenoxy groups enhance lipid membrane permeability .

- Steric Effects : Bulky substituents (e.g., o-tolyl) may hinder binding to flat enzymatic active sites, as seen in kinase inhibition assays .

Carboxylic Acid Derivatives

The carboxylic acid group at position 5 is frequently modified to esters or amides. Examples include:

- Propyl ester (330979-95-8): Converts the acid to a lipophilic ester (C₂₄H₁₉NO₅, MW: 401.41 g/mol), improving cell membrane penetration .

- Octyl ester (ID: 0983-0059): Long alkyl chain (C₂₉H₂₉NO₅, MW: 471.55 g/mol) enhances solubility in non-polar matrices for material science applications .

Structural and Functional Insights from NMR/IR Data

Though direct spectral data for the target compound are unavailable, analogs provide insights:

- IR Spectra : Strong carbonyl stretches (~1660–1700 cm⁻¹) confirm the 1,3-dioxo moiety, while O-H stretches (~2500–3300 cm⁻¹) in hydroxylated analogs indicate hydrogen bonding .

- ¹H-NMR: Aromatic protons in the phenoxyphenyl group resonate at δ 6.8–7.6 ppm, while the isoindole ring protons appear upfield (δ 7.0–8.0 ppm) .

Biological Activity

1,3-Dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound that belongs to a class of isoindole derivatives known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₂₁H₁₃N₁O₅

- Molecular Weight : 353.32 g/mol

- IUPAC Name : this compound

Inhibition of Heparanase

Research has identified this compound as a potent inhibitor of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. The compound exhibits an IC50 value in the range of 200–500 nM, showcasing high selectivity over human beta-glucuronidase with a selectivity ratio exceeding 100-fold . This inhibition suggests potential applications in cancer therapy by limiting tumor spread and vascular growth.

Anti-Angiogenic Effects

The compound has demonstrated significant anti-angiogenic properties. It inhibits the formation of new blood vessels, which is crucial in tumor growth and metastasis. The mechanism involves the downregulation of pro-angiogenic factors and modulation of endothelial cell function .

Study 1: Heparanase Inhibition

In a study focused on small molecule inhibitors of heparanase, various derivatives were synthesized and tested for their inhibitory effects. Among these, this compound showed superior efficacy compared to other compounds in the series. The study concluded that this compound could serve as a lead structure for developing novel therapeutic agents targeting heparanase .

Study 2: Angiogenesis Inhibition

Another study evaluated the anti-angiogenic effects of isoindole derivatives in vitro using endothelial cell assays. The results indicated that the compound effectively reduced endothelial cell proliferation and migration in response to angiogenic stimuli. The findings support its potential use in treating conditions characterized by excessive angiogenesis, such as cancer and diabetic retinopathy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in angiogenesis and tumor progression:

- Heparanase Binding : The compound binds to heparanase with high affinity, inhibiting its enzymatic activity.

- Modulation of Signaling Pathways : It disrupts signaling pathways that promote angiogenesis, such as VEGF (Vascular Endothelial Growth Factor) signaling.

- Endothelial Cell Interaction : By affecting endothelial cell behavior, it limits their ability to form new blood vessels.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | IC50 Value (nM) | Selectivity Ratio |

|---|---|---|---|

| Heparanase Inhibition | Enzyme inhibition | 200 - 500 | >100 |

| Anti-Angiogenic Effects | Inhibition of endothelial function | Not specified | Not specified |

Q & A

Q. Optimization Tips :

- Temperature control : Cyclization steps often require reflux (100–120°C) to prevent side reactions.

- Catalyst use : Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency.

- Yield improvement : Purification via recrystallization (ethanol/water mixtures) or silica gel chromatography is critical for isolating high-purity product (>95%) .

Intermediate: How can researchers assess the purity of this compound, and what challenges arise during chromatographic separation?

Answer:

Purity Assessment :

Q. Challenges in Chromatography :

- Peak tailing : Due to the carboxylic acid’s polarity, add ion-pairing agents (e.g., heptafluorobutyric acid) to improve peak shape.

- Co-elution : Derivatives with similar substituents (e.g., methyl vs. ethyl esters) may co-elute; use gradient elution (5–95% acetonitrile over 30 min) .

Advanced: Which spectroscopic techniques are most effective for structural elucidation, and how should conflicting data be resolved?

Answer:

Key Techniques :

- X-ray Crystallography : Resolves stereochemistry and confirms the isoindole-dione core. Example: Bond lengths of 1.21 Å for carbonyl groups validate the dioxo structure .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) are diagnostic.

- HRMS : Exact mass (e.g., [M+H]⁺ = 362.1152) confirms molecular formula .

Q. Data Contradictions :

- Solvent effects : NMR shifts vary in DMSO vs. CDCl₃; always report solvent conditions.

- Crystallographic vs. computational models : Use DFT calculations (e.g., B3LYP/6-31G*) to reconcile discrepancies in bond angles .

Advanced: How do substituents on the phenyl ring influence the compound’s physicochemical properties?

Answer:

Substituent effects are critical for tuning solubility and reactivity:

| Substituent (R) | Solubility (mg/mL in DMSO) | Melting Point (°C) | Reactivity with Zn²⁺ (MOF Formation) |

|---|---|---|---|

| 4-Phenoxy | 12.5 | 210–212 | High (forms 2D polymers) |

| 4-Methyl | 18.3 | 198–200 | Moderate |

| 3-Trifluoromethyl | 8.7 | 225–227 | Low |

Q. Key Trends :

- Electron-withdrawing groups (e.g., -CF₃) reduce solubility but enhance thermal stability.

- Bulky substituents (e.g., phenoxy) improve coordination in metal-organic frameworks (MOFs) .

Advanced: How can researchers resolve contradictions in reported synthetic protocols or analytical data?

Answer:

Case Study : reports cyclization at 120°C for 12 hours, while uses 100°C for 8 hours.

Resolution Strategies :

Replicate conditions : Test both protocols with in-situ FTIR monitoring to track reaction progress.

Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization at higher temps).

Statistical design : Apply a factorial experiment (temperature, time, catalyst) to identify optimal parameters .

Application: What role does this compound play in coordination chemistry, such as MOF synthesis?

Answer:

The carboxylic acid group enables coordination with metal ions (e.g., Zn²⁺, Cu²⁺) to form luminescent MOFs:

- Synthesis Protocol : Solvothermal reaction in DMF/water (1:1) with Zn(NO₃)₂ yields 2D polymers.

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.